Cannabinoid Receptor Binding Profile: Quantified Low Affinity as Negative Selection Criterion for (3-Methyl-4-phenylphenyl)methanamine
(3-Methyl-4-phenylphenyl)methanamine demonstrates minimal cannabinoid receptor engagement, with Ki values exceeding 1,000 nM at both human CB2 and rat CB1 receptors [1]. This low affinity profile stands in contrast to structurally related biphenyl derivatives reported in the literature, such as those described in cannabinoid receptor ligand patents (e.g., WO2004083171A2) where certain biphenyl methanamine scaffolds exhibit nanomolar CB1/CB2 potency [2]. The target compound's consistently low affinity across both receptor subtypes provides a well-characterized baseline for applications requiring cannabinoid receptor inactivity.
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1,000 nM (human CB2); Ki > 1,000 nM (rat CB1 with and without PMSF) |
| Comparator Or Baseline | Reference biphenyl cannabinoid ligands from WO2004083171A2 patent series: reported IC50 values in nanomolar range |
| Quantified Difference | Target compound Ki is >3 orders of magnitude higher (weaker) than patent-exemplified biphenyl CB ligands |
| Conditions | Radioligand displacement assay using [³H]CP-55,940; CB2 expressed in HEK293 cells; CB1 in rat brain homogenates |
Why This Matters
Procurement for screening campaigns targeting non-cannabinoid pathways benefits from pre-validated absence of CB receptor interference.
- [1] BindingDB BDBM50063532 (CHEMBL3398550). Affinity data for (3-Methyl-4-phenylphenyl)methanamine at CB1 and CB2 receptors. Curated from ChEMBL. View Source
- [2] WO2004083171A2. CB1/CB2 receptor ligands and their use in the treatment of pain. Google Patents. View Source
